molecular formula C16H16N2O3S B10978200 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,6-dimethoxybenzamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B10978200
M. Wt: 316.4 g/mol
InChI Key: MAVKDDFZZKCBNZ-UHFFFAOYSA-N
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Description

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2,6-DIMETHOXYBENZAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, dimethyl substitutions on the thienyl ring, and dimethoxy groups on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2,6-DIMETHOXYBENZAMIDE typically involves the following steps:

    Formation of the Thienyl Intermediate:

    Coupling with Benzamide: The thienyl intermediate is then coupled with 2,6-dimethoxybenzamide under specific reaction conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2,6-DIMETHOXYBENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the cyano and dimethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2,6-DIMETHOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2,6-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and dimethyl substitutions play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide
  • N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-(4-phenylpiperazino)acetamide

Uniqueness

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2,6-DIMETHOXYBENZAMIDE is unique due to the presence of both cyano and dimethoxy groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H16N2O3S/c1-9-10(2)22-16(11(9)8-17)18-15(19)14-12(20-3)6-5-7-13(14)21-4/h5-7H,1-4H3,(H,18,19)

InChI Key

MAVKDDFZZKCBNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC=C2OC)OC)C

Origin of Product

United States

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